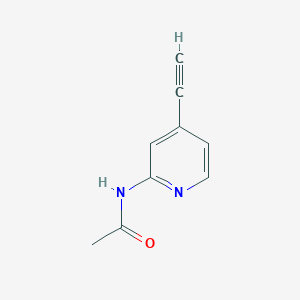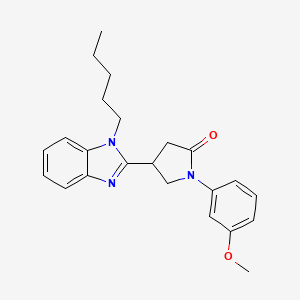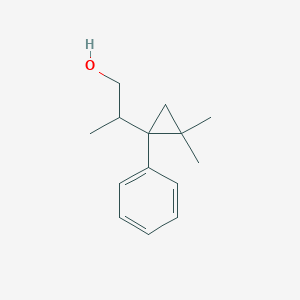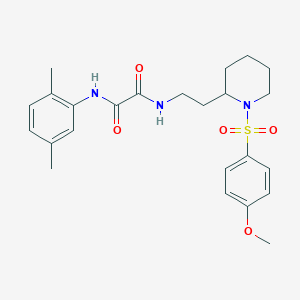![molecular formula C13H11N3O4S B2402169 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide CAS No. 1903169-49-2](/img/structure/B2402169.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide is a synthetic organic compound. It is an essential player in medicinal chemistry due to its potential therapeutic effects. Its structure consists of a furan-2-carboxamide moiety linked to a thieno[3,2-d]pyrimidinone system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: To synthesize this compound, starting materials typically include a furan-2-carboxylic acid derivative and a thieno[3,2-d]pyrimidinone derivative. The synthesis involves a series of steps:
Formation of an amide bond between the furan-2-carboxylic acid derivative and an appropriate amine.
Coupling of the resulting intermediate with the thieno[3,2-d]pyrimidinone derivative.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar reaction conditions but optimized for larger quantities. Continuous flow techniques and automated synthesis methods can improve efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.
Reduction: Reducing agents can target the carbonyl groups in the pyrimidinone moiety.
Substitution: Electrophilic substitution is common at the furan ring due to its aromatic nature.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Studied for its unique electronic properties due to the combination of furan and thieno rings.
Biology:
Potential as an enzyme inhibitor.
Investigated for its interactions with biological macromolecules.
Medicine:
Explored as a lead compound in drug discovery.
Potential therapeutic effects in anti-inflammatory and anticancer research.
Industry:
Utilized in the development of novel materials with specific electronic properties.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. For instance, it might inhibit an enzyme by binding to its active site, thus blocking substrate access. The pathways involved often depend on the compound’s ability to interact with proteins or nucleic acids, altering their function or stability.
Vergleich Mit ähnlichen Verbindungen
N-(2-(2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)benzamide
N-(2-(2,4-dioxo-1,2-dihydrothiopyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide
Uniqueness:
The presence of both furan and thieno rings gives this compound distinct electronic and steric properties, making it unique among similar compounds.
Enhanced potential for hydrogen bonding due to additional oxygen and sulfur atoms in the rings.
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-11(9-2-1-6-20-9)14-4-5-16-12(18)10-8(3-7-21-10)15-13(16)19/h1-3,6-7H,4-5H2,(H,14,17)(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMJBRURWRCEPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-acetamidophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2402086.png)


![Methyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2402092.png)
![(4-(4-bromo-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2402094.png)



![2,4-dichloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2402100.png)
![4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2402101.png)

![N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide](/img/structure/B2402103.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2402105.png)
